molecular formula C8H13NO2 B2651563 N-(2-hydroxycyclobutyl)cyclopropanecarboxamide CAS No. 2195939-36-5

N-(2-hydroxycyclobutyl)cyclopropanecarboxamide

Cat. No.: B2651563
CAS No.: 2195939-36-5
M. Wt: 155.197
InChI Key: LLBJPLQCTNVVSL-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)cyclopropanecarboxamide is a compound that features a cyclopropane ring attached to a carboxamide group, with a hydroxycyclobutyl substituent. This unique structure imparts interesting chemical and physical properties, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

N-(2-hydroxycyclobutyl)cyclopropanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how the compound interacts with biological systems to produce that effect .

Safety and Hazards

This would include information about any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid derivatives with 2-hydroxycyclobutylamine under controlled conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine for converting the hydroxy group to a tosylate, which can then be substituted by nucleophiles.

Major Products Formed

    Oxidation: Formation of N-(2-oxocyclobutyl)cyclopropanecarboxamide.

    Reduction: Formation of N-(2-hydroxycyclobutyl)cyclopropylamine.

    Substitution: Formation of N-(2-tosyloxycyclobutyl)cyclopropanecarboxamide and subsequent substituted products.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)cyclopropanecarboxamide
  • N-(2-hydroxycyclobutyl)-N-methylcyclopropanecarboxamide
  • tert-Butyl N-hydroxycarbamate

Uniqueness

N-(2-hydroxycyclobutyl)cyclopropanecarboxamide is unique due to the presence of both a cyclopropane ring and a hydroxycyclobutyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-4-3-6(7)9-8(11)5-1-2-5/h5-7,10H,1-4H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBJPLQCTNVVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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